molecular formula C25H32N2O7 B11490250 3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

Cat. No.: B11490250
M. Wt: 472.5 g/mol
InChI Key: RWPTVPUGPZBSCI-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide is an organic compound with the molecular formula C25H32N2O7 It is a complex molecule that features a benzamide core with multiple functional groups, including ethoxy and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine derivative.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.

    Final Coupling: The final step involves coupling the intermediate with 3-(2-oxoethoxy)phenyl derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
  • 3,4,5-triethoxy-N-[3-(2-piperidin-4-yl-2-oxoethoxy)phenyl]benzamide

Uniqueness

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide is unique due to its specific combination of ethoxy and morpholinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

InChI

InChI=1S/C25H32N2O7/c1-4-31-21-14-18(15-22(32-5-2)24(21)33-6-3)25(29)26-19-8-7-9-20(16-19)34-17-23(28)27-10-12-30-13-11-27/h7-9,14-16H,4-6,10-13,17H2,1-3H3,(H,26,29)

InChI Key

RWPTVPUGPZBSCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)OCC(=O)N3CCOCC3

Origin of Product

United States

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